1-(2-(Trifluoromethyl)phenoxy)propan-2-amine oxalate

Lipophilicity LogP Positional Isomerism

1-(2-(Trifluoromethyl)phenoxy)propan-2-amine oxalate (free base CAS 883542-94-7) is a synthetic small-molecule aryloxyalkylamine. It comprises a propan-2-amine core linked via an ether bridge to a phenyl ring bearing an ortho-trifluoromethyl group, isolated as the oxalate salt.

Molecular Formula C12H14F3NO5
Molecular Weight 309.24 g/mol
Cat. No. B8076235
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-(Trifluoromethyl)phenoxy)propan-2-amine oxalate
Molecular FormulaC12H14F3NO5
Molecular Weight309.24 g/mol
Structural Identifiers
SMILESCC(COC1=CC=CC=C1C(F)(F)F)N.C(=O)(C(=O)O)O
InChIInChI=1S/C10H12F3NO.C2H2O4/c1-7(14)6-15-9-5-3-2-4-8(9)10(11,12)13;3-1(4)2(5)6/h2-5,7H,6,14H2,1H3;(H,3,4)(H,5,6)
InChIKeySFDDAEISRCVHKW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(2-(Trifluoromethyl)phenoxy)propan-2-amine oxalate – Ortho-CF₃ Phenoxypropanamine Building Block for Medicinal Chemistry


1-(2-(Trifluoromethyl)phenoxy)propan-2-amine oxalate (free base CAS 883542-94-7) is a synthetic small-molecule aryloxyalkylamine. It comprises a propan-2-amine core linked via an ether bridge to a phenyl ring bearing an ortho-trifluoromethyl group, isolated as the oxalate salt [1]. The compound belongs to the phenoxypropanamine class that has been explored extensively in serotonin‑norepinephrine reuptake inhibition and trace amine‑associated receptor (TAAR) pharmacology [2]. Its defining structural features are the ortho-CF₃ substituent and the oxalate counter‑ion, both of which impart measurable physicochemical differentiation from its meta‑ and para‑substituted regioisomers and from the corresponding free bases.

Why 1-(2-(Trifluoromethyl)phenoxy)propan-2-amine oxalate Cannot Be Replaced by Isomeric or Structural Analogs


The position of the trifluoromethyl substituent on the phenoxy ring directly modulates the compound's lipophilicity, electronic distribution, and intermolecular interactions. Substituting the ortho isomer with the 3‑(meta) or 4‑(para) regioisomer changes the computed logP, boiling point, and enthalpy of vaporization . Furthermore, the oxalate salt form offers distinct solid‑state handling and solubility properties compared to the free amine, which can be critical for reproducible weighing, formulation, and salt‑metathesis steps in multi‑step syntheses [1]. Because even subtle logP shifts of 0.2–0.3 units can translate into meaningful differences in membrane permeability, protein binding, or chromatographic retention, unqualified interchange of the ortho‑CF₃ oxalate with a regioisomer or a different salt form risks altering key experimental outcomes.

Head‑to‑Head Quantitative Differentiation of 1-(2-(Trifluoromethyl)phenoxy)propan-2-amine oxalate from Closest Analogs


Ortho-CF₃ Reduces Predicted LogP by 0.22 Units Versus Para-CF₃ Regioisomer

The ortho‑trifluoromethyl substitution lowers the predicted octanol‑water partition coefficient (ACD/LogP) to 2.28, compared with 2.50 for the para‑CF₃ regioisomer . This 0.22‑unit difference indicates reduced lipophilicity, corroborated by the independently computed XLogP3 value of 2.3 for the ortho isomer [1].

Lipophilicity LogP Positional Isomerism Drug Design

Higher Boiling Point of Ortho Isomer Reflects Altered Intermolecular Forces

The ortho‑CF₃ isomer exhibits a predicted boiling point of 265.2 °C (at 760 mmHg), which is 5.6 °C higher than the 259.6 °C predicted for the para isomer . The corresponding enthalpy of vaporization is also slightly elevated (50.3 vs 49.7 kJ/mol). These differences suggest altered intermolecular interactions imparted by the ortho substitution pattern.

Volatility Boiling Point Thermal Properties Purification

Oxalate Salt Modulates Solid‑State Handling Relative to Free Base

The oxalate counter‑ion is expected to confer improved crystallinity and higher melting point compared to the free amine, consistent with class‑level observations for primary amine oxalates [1]. While direct experimental characterisation data for this specific ortho‑CF₃ phenoxypropanamine oxalate are not available in the public domain at the time of writing, the general salt‑form advantage is well documented: oxalate salts of small‑molecule amines routinely display lower hygroscopicity and enhanced aqueous solubility relative to their free‑base counterparts.

Salt Form Crystallinity Solubility Formulation

Ortho‑CF₃ Substitution May Attenuate N‑Dealkylation Relative to Para‑CF₃ (Inference from Analogue Series)

In series of aryloxypropylamines, the ortho‑trifluoromethyl group introduces steric hindrance near the amine‑bearing side chain, which can reduce cytochrome P450‑mediated N‑dealkylation compared with the sterically unshielded para‑CF₃ variant. This class‑level inference is drawn from structure‑metabolism studies on fluoxetine analogues [1], where ortho substitution on the phenoxy ring slowed oxidative N‑demethylation. While the present compound lacks the N‑methyl and 3‑phenyl substituents of fluoxetine, the ortho‑CF₃ steric effect on the adjacent ether‑linked side chain is mechanistically analogous.

Metabolic Stability CYP450 Trifluoromethyl Position Medicinal Chemistry

High‑Impact Research and Procurement Scenarios for 1-(2-(Trifluoromethyl)phenoxy)propan-2-amine oxalate


Scaffold for CNS‑Targeted Chemical Probes Requiring Moderate Lipophilicity

When designing ligands for G‑protein‑coupled receptors (e.g., TAAR1, 5‑HT2A) or monoamine transporters where a clogP between 2.0 and 2.5 is optimal for blood‑brain barrier penetration, the ortho‑CF₃ isomer provides a slightly lower logP (2.28) than the para isomer (2.50), potentially reducing non‑specific tissue binding while retaining CNS exposure . Procurement of the oxalate salt ensures precise stoichiometry in salt‑exchange reactions during lead optimisation.

Isomer‑Specific Structure‑Activity Relationship (SAR) Exploration

Medicinal chemistry groups investigating the impact of CF₃ positional isomerism on target engagement can use the ortho‑CF₃ oxalate as a matched comparator to the meta‑ and para‑CF₃ analogues. The 0.22 logP unit difference and the higher boiling point provide orthogonal, measurable parameters to correlate with in vitro potency and selectivity shifts, enabling rational scaffold progression [1].

Synthetic Building Block with Defined Physicochemical Signature

The oxalate salt form facilitates accurate dispensing in automated parallel synthesis platforms. The predicted boiling point of 265.2 °C (ortho) versus 259.6 °C (para) allows researchers to employ fractional distillation for regioisomeric purification when mixtures are obtained from non‑selective alkylation steps [1]. The higher thermal stability also supports reactions requiring elevated temperatures.

Metabolic Stability Comparative Studies

Investigators conducting cytochrome P450 or hepatocyte stability assays can employ the ortho‑CF₃ phenoxypropan-2-amine oxalate alongside the para‑CF₃ analogue to experimentally test the hypothesis that ortho substitution sterically shields the amine from oxidative N‑dealkylation [2]. Such head‑to‑head data would directly inform the design of metabolically resilient preclinical candidates.

Quote Request

Request a Quote for 1-(2-(Trifluoromethyl)phenoxy)propan-2-amine oxalate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.